

Spectroscopic Unveiling of Fluoxetine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride

Cat. No.: B1356146

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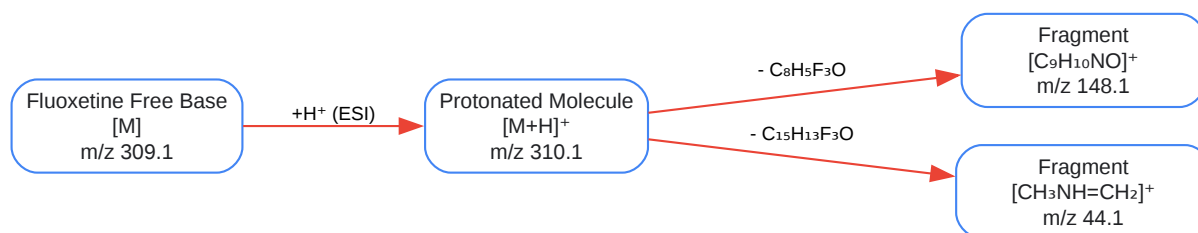
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine hydrochloride, with the chemical formula $C_{17}H_{18}F_3NO \cdot HCl$, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant.[1] The rigorous characterization of this active pharmaceutical ingredient (API) is paramount to ensure its quality, stability, and efficacy. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint, confirming its structure and purity. This in-depth guide, prepared from the perspective of a Senior Application Scientist, delves into the acquisition and interpretation of the spectroscopic data of fluoxetine hydrochloride, offering field-proven insights into the causality behind experimental choices.

Molecular Structure of Fluoxetine Hydrochloride

The structural integrity of fluoxetine hydrochloride is the foundation of its pharmacological activity. The molecule comprises a central propylamino chain linked to a phenyl group and a trifluoromethylphenoxy group. The hydrochloride salt form enhances its solubility and stability.



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References

- 1. anthonymcrasto.wordpress.com [anthonymcrasto.wordpress.com]
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